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Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzonitrile

CAS No.: 1093203-96-3

Cat. No.: B2440544

Get Quote

CAS: 1093203-96-3 | Molecular Formula: C₇H₄N₂O₃ | MW: 164.12 g/mol [1][2]

Executive Summary & Isomer Criticality
Warning: Isomer Identity Check Before proceeding, confirm you are working with 4-Hydroxy-2-
nitrobenzonitrile (OH at C4, NO₂ at C2).[1][2]

Common Confusion: This is not the widely available 4-hydroxy-3-nitrobenzonitrile (a common

nitration product of 4-hydroxybenzonitrile) or 2-hydroxy-4-nitrobenzonitrile.[1][2]

Synthesis Context: This isomer is typically synthesized via nucleophilic aromatic substitution

(SₙAr) of 4-chloro-2-nitrobenzonitrile or via diazotization of 4-amino-2-nitrobenzonitrile.[1][2]

Implication: Your primary impurities are likely neutral precursors (unreacted chloro-

compound) or hydrolysis byproducts (amides/acids), rather than nitration isomers.[2]

Diagnostic Phase: Troubleshooting Impurity Profiles
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Use this table to identify the likely contamination source based on physical observation and

analytical data.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Protocol A: Chemoselective Acid-Base Extraction (The
"Chemical Filter")
This is the most robust method for this compound. It exploits the acidity of the phenol (pKa

~6.5–7.0) to separate it from neutral precursors (starting material) and stronger acid

byproducts.

Principle:

4-Chloro-2-nitrobenzonitrile (Impurity): Neutral.[1][2][3] Remains in organic solvent at all pHs.

4-Hydroxy-2-nitrobenzoic acid (Impurity): Strong acid (pKa ~4).[1][2] Soluble in weak base

(NaHCO₃).

4-Hydroxy-2-nitrobenzonitrile (Target): Weak acid (pKa ~7).[1][2] Requires stronger base

(Na₂CO₃ or NaOH) to fully deprotonate.

Step-by-Step Methodology:
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram). If solids remain,

filter them off (likely inorganic salts).[4][5]

Acid Scavenge (Optional but Recommended):
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Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution (2x).

Action: This removes highly acidic benzoic acid derivatives. The target phenol remains

largely in the organic layer due to the pKa difference.

Target Extraction:

Extract the organic layer with 1M NaOH (3x).

Observation: The aqueous layer will turn bright yellow/orange (formation of the

nitrophenoxide anion).

Separation: Keep the Aqueous Layer (contains Target). Discard the Organic Layer

(contains unreacted Chloro-precursor).[1][2]

Precipitation:

Cool the aqueous extract to 0–5°C.

Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~2.

Result: The product will precipitate as a pale yellow solid.

Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum.

Protocol B: Recrystallization (Polishing)
Use this method after Protocol A to remove trace tars or if the product is already >95% pure.

Solvent System: Ethanol / Water (9:1 v/v) or Methanol / Water.

Solubility Logic: The nitro and cyano groups make the compound moderately soluble in hot

alcohols but sparingly soluble in cold water.

Procedure:

Place the solid in a flask with a reflux condenser.

Add Ethanol just enough to cover the solid. Heat to reflux.[3][6][7]
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Add more Ethanol dropwise through the condenser until the solid just dissolves.

Activated Charcoal Step: If the solution is dark brown, add activated charcoal (5 wt%), reflux

for 5 mins, and filter hot through a pre-warmed Celite pad.

Crystallization: Remove from heat. Add warm Water dropwise until a faint turbidity persists.

Allow to cool slowly to room temperature, then refrigerate (4°C) for 2 hours.

Filter and wash with cold 50% Ethanol/Water.

Visualization: Purification Decision Logic
The following diagram illustrates the decision-making process and the chemical logic behind

the extraction protocol.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Chemoselective isolation workflow separating the target phenol from acidic

byproducts (via NaHCO₃) and neutral precursors (via NaOH extraction).

Frequently Asked Questions (FAQ)
Q: Why is my product red/orange after adding NaOH? A: This is normal. Nitrophenols act as pH

indicators. The phenoxide anion (basic form) is highly conjugated and typically deeply colored

(yellow/orange/red). The color should disappear or fade significantly upon acidification.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b2440544?utm_src=pdf-body-href
https://www.benchchem.com/product/b2440544?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2440544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q: Can I use column chromatography instead? A: Yes, but it is often unnecessary if Protocol A

is followed. If required (e.g., to separate isomers), use a gradient of Hexanes:Ethyl Acetate

(starting 90:10 to 60:40). Acidify the silica gel with 1% Acetic Acid to prevent tailing of the

phenolic compound.

Q: My melting point is 145°C, but literature says higher. What is wrong? A: You likely have the

3-nitro isomer (4-hydroxy-3-nitrobenzonitrile, MP ~145-147°C).[1][2] The 2-nitro isomer typically

has a higher melting point (approx 160°C range, though variable by crystal form).[2] Verify

structure via ¹H-NMR:

2-Nitro (Target): Doublet (J~8Hz) for H5/H6, Singlet (or small doublet) for H3.

3-Nitro (Isomer): Doublet (J8Hz) for H5/H6, Doublet (J2Hz) for H2.[2]
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extraction of phenols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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